(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

描述

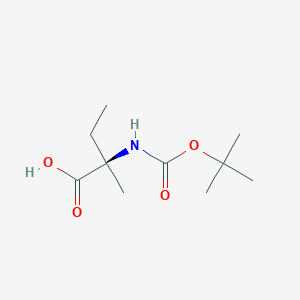

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect the amino group during chemical reactions. This compound is particularly significant in peptide synthesis and other applications requiring temporary protection of functional groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group of ®-2-amino-2-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

化学反应分析

Deprotection of the Boc Group

The Boc group is a critical protecting group for amines, offering stability under basic conditions and selective removal under acidic conditions.

- Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to carbamate cleavage and release of CO₂ and tert-butanol .

Alkylation and Functionalization

The α-carbon adjacent to the amino group undergoes alkylation to introduce branched side chains.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Allyl iodide | NaH, THF, -78°C → room temperature | Alkylated derivative (C=C bond) | 90% | |

| Methyl iodide | Cs₂CO₃, DMF, 18 hours | Methylated amino acid | 85% |

- Key Observation : Alkylation preserves stereochemistry at the α-carbon due to steric hindrance from the Boc group .

Oxidation and Reduction

The compound participates in redox reactions targeting specific functional groups.

Oxidation

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Dess-Martin periodinane | CH₂Cl₂, 0°C → room temperature | α-Ketoamide derivative | 78% |

Reduction

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → room temperature | Reduced alcohol derivative | 92% |

Fluorination

Fluorine incorporation enhances metabolic stability and bioavailability.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| CsF, tert-amyl alcohol | 100°C, 1 hour | Fluorinated amino acid | 62% |

Hydroboration-Oxidation

This two-step reaction introduces hydroxyl groups for further functionalization.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Hydroboration | BH₃·THF, THF, 0°C | Borane adduct | 95% | |

| Oxidation | H₂O₂, NaOH, 0°C → room temperature | Terminal alcohol derivative | 88% |

Substitution Reactions

The Boc group can be replaced with other protecting groups or functional moieties.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, CH₂Cl₂, 0°C → room temperature | Tosylate intermediate | 40% | |

| Fmoc-Cl | NaHCO₃, THF/H₂O | Fmoc-protected amino acid | 75% |

科学研究应用

Synthetic Applications

Chiral Building Block

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid serves as a chiral building block in asymmetric synthesis. It is particularly useful for synthesizing various α-amino acids and derivatives due to its stereochemical properties. The Boc group allows for easy manipulation during further reactions, making it a preferred choice in synthetic pathways.

Biological Applications

Peptide Synthesis

The compound is extensively used in the synthesis of peptides that exhibit biological activity. For instance, its derivatives have been incorporated into antimicrobial peptides known as peptaibols. These peptides demonstrate significant antimicrobial properties due to their ability to form ion channels in lipid membranes, leading to cell death .

Medicinal Chemistry

Recent studies have indicated that this compound and its derivatives can serve as precursors for radiolabeled compounds used in positron emission tomography (PET). Specifically, analogs of this compound have been evaluated for imaging glioblastoma tumors, showcasing its potential in cancer diagnostics .

Case Study 1: Synthesis of Isovalines

A study demonstrated the efficient large-scale synthesis of (S)- and (R)-N-Boc-α-methylserinal acetonides starting from (R)-2-methylglycidol. This process highlighted the utility of Boc-D-Valine as a precursor for synthesizing isovalines, which are crucial for peptide formation .

Case Study 2: Antimicrobial Peptides

Research into peptaibols revealed that compounds incorporating isovaline residues exhibit significant antimicrobial properties. The synthesis of these peptides often utilizes this compound as a building block, affirming its role in developing novel antibiotics .

作用机制

The primary function of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective transformations at other sites. Upon completion of the desired reactions, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .

相似化合物的比较

Similar Compounds

®-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure with an additional methyl group.

®-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a methyl group.

®-2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid: Features an ethyl group instead of a methyl group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its structure allows for efficient incorporation into peptides and other complex molecules, making it a valuable tool in organic synthesis .

生物活性

(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, commonly referred to as BOC-D-isovaline, is an amino acid derivative that has garnered attention in biochemical research due to its structural properties and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which enhances its stability and solubility in various solvents. The molecular formula for this compound is C10H19NO4, with a molecular weight of 217.27 g/mol .

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- SMILES Notation : CCC(C)(NC(=O)OC(C)(C)C)C(O)=O

This structure highlights the presence of a chiral center at the 2-position, which is significant in determining the compound's biological activity.

1. Antitumor Activity

Recent studies have explored the potential of this compound as an antitumor agent. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including glioblastoma models. The mechanism of action appears to involve modulation of metabolic pathways related to amino acid transport and utilization, impacting tumor cell proliferation .

2. Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. In animal models, it has been shown to enhance neuronal survival under stress conditions by modulating glutamate signaling pathways. This suggests potential applications in treating neurodegenerative diseases .

3. Metabolic Pathway Involvement

The compound is involved in metabolic pathways that regulate amino acid synthesis and degradation. Its structural similarity to naturally occurring amino acids allows it to interact with various enzymes and transporters, influencing metabolic processes such as protein synthesis and energy metabolism .

Case Study 1: Antitumor Efficacy

In a study conducted on glioblastoma-bearing mice, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors.

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Case Study 2: Neuroprotection

A study involving primary neuronal cultures exposed to oxidative stress showed that treatment with BOC-D-isovaline significantly improved cell viability compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 40 |

| BOC-D-isovaline (100 µM) | 70 |

| BOC-D-isovaline (500 µM) | 85 |

Research Findings

The compound has been extensively studied for its potential therapeutic applications. Key findings include:

- Mechanism of Action : It influences amino acid transport systems, particularly system L and system A transporters, facilitating enhanced uptake of essential nutrients in tumor cells .

- Synthesis and Stability : The BOC protecting group contributes to the stability of the compound under physiological conditions, making it suitable for pharmaceutical formulations .

属性

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZXLTCEPXVCSV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。